![molecular formula C10H9ClO B1353699 (e)-3-o-Tolylacryloyl chloride CAS No. 83612-52-6](/img/structure/B1353699.png)
(e)-3-o-Tolylacryloyl chloride
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Description
E-3-o-Tolylacryloyl chloride (ETAC) is an organic compound belonging to the class of acrylate esters. It is a versatile reagent used in a wide range of synthetic reactions and in the preparation of a variety of compounds. ETAC is a colorless liquid with a boiling point of about 110°C and a melting point of about -20°C. It is soluble in many organic solvents and is stable in air.
Scientific Research Applications
Synthesis and Polymerization
Methacryloyl chloride, closely related to the structure of (e)-3-o-Tolylacryloyl chloride, has been widely used in the synthesis of bioabsorbable networks from methacrylate-endcapped polyesters. These networks, derived from low-molecular-weight poly(e-caprolactone) and poly(d,l-lactide), show potential in various biomedical applications due to their biodegradability and substantial network formation. The polymerization processes involve copolymerization with various monomers, illustrating the versatility of methacryloyl chloride in forming complex polymeric structures (Storey et al., 1993).
Photoinitiated Crosslinked Networks
Photoinitiated crosslinked degradable copolymer networks, synthesized from oligomers initiated by diethylene glycol and later esterified with methacryloyl chloride, demonstrate the utility of methacryloyl chloride in creating materials for tissue engineering. The networks, composed of lactic and/or caproic acid repeat units, can be hydrolyzed under physiological conditions, making them suitable for various medical applications (Davis et al., 2003).
Ionic Liquid Brushes
Poly(1-ethyl 3-(2-methacryloyloxy ethyl) imidazolium chloride) brushes, synthesized using surface-initiated atom transfer radical polymerization, exemplify the use of methacryloyl chloride in creating functional materials. These brushes can modulate interfacial resistance through conformational changes triggered by external electrolytes and solvents, highlighting the potential of methacryloyl chloride in advanced material applications (Yu et al., 2007).
Molecularly Imprinted Polymers
Molecularly imprinted polymers (MIPs), utilizing acryloyl chloride for grafting double bonds on Fe3O4 nanoparticles, demonstrate the chemical versatility of acryloyl chloride derivatives. These MIPs showcase high adsorption capacity and selectivity for target molecules, indicating the potential of (e)-3-o-Tolylacryloyl chloride in analytical and separation technologies (Gao et al., 2016).
properties
IUPAC Name |
(E)-3-(2-methylphenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMYAVWQKWXKOM-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420708 |
Source
|
Record name | (e)-3-o-tolylacryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(e)-3-o-Tolylacryloyl chloride | |
CAS RN |
83612-52-6, 15873-40-2 |
Source
|
Record name | (e)-3-o-tolylacryloyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15873-40-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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